3-{[(4-METHOXYPHENYL)METHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE
Description
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is an organic compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol . This compound is known for its unique structure, which includes a cyclohexenone ring substituted with a methoxyphenyl group and a dimethylamino group. It is primarily used in research and development settings.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-16(2)9-13(8-14(18)10-16)17-11-12-4-6-15(19-3)7-5-12/h4-8,17H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQABLZUMIRSMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(4-METHOXYPHENYL)METHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves several steps. One common synthetic route includes the reaction of 4-methoxybenzylamine with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-{[(4-METHOXYPHENYL)METHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE can be compared with similar compounds such as:
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group but has different substituents on the cyclohexenone ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
